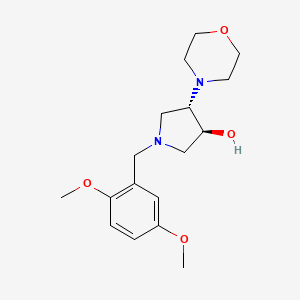
(3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMMDA-2, and it belongs to the class of phenethylamines, which are known for their psychoactive properties. However,
Mécanisme D'action
The mechanism of action of (3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves its binding to the 5-HT2A receptor, which leads to the activation of various intracellular signaling pathways. This activation results in the modulation of neurotransmitter release, leading to changes in synaptic plasticity and neuronal activity. The exact mechanism of action of DMMDA-2 is still under investigation, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including changes in mood, perception, and cognition. The compound has also been shown to have potential applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. However, further research is needed to fully understand the biochemical and physiological effects of DMMDA-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of DMMDA-2 on specific neuronal pathways and synaptic plasticity. However, one of the main limitations of using this compound is its potential for psychoactive effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on (3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. One of the most significant areas of research is the identification of the exact mechanism of action of DMMDA-2 and its effects on the brain. Further research is also needed to fully understand the potential applications of this compound in the treatment of psychiatric disorders. Additionally, the development of new analogs of DMMDA-2 with improved selectivity and potency could lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of (3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2,5-dimethoxybenzaldehyde with 4-morpholinylpropanol in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with pyrrolidine to obtain this compound.
Applications De Recherche Scientifique
(3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of this compound is in the study of serotonin receptors. DMMDA-2 has been shown to be a potent agonist of the 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, perception, and cognition.
Propriétés
IUPAC Name |
(3S,4S)-1-[(2,5-dimethoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-14-3-4-17(22-2)13(9-14)10-18-11-15(16(20)12-18)19-5-7-23-8-6-19/h3-4,9,15-16,20H,5-8,10-12H2,1-2H3/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZOWFQJPRKTSP-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CC(C(C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)CN2C[C@@H]([C@H](C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(1-piperidinyl)acetamide diethanedioate](/img/structure/B5116200.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B5116206.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5116222.png)
![4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5116250.png)
![S-{2-[(4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5116251.png)

![2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5116262.png)

![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5116268.png)
![N~1~-(4-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5116269.png)
![4-bromo-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide](/img/structure/B5116273.png)
![N-(3-chloro-4-fluorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5116286.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5116293.png)
![12-(1,3-benzodioxol-5-yl)-9-(4-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5116295.png)
